PxCECA1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KPFKKLEKVGRNIRNGIIRYNGPAVAVIGQA |
Origin of Product |
United States |
Molecular Cloning, Expression, and Purification Methodologies of Pxceca1
Gene Cloning and Genetic Sequence Analysis of PxCECA1
The process of obtaining the genetic sequence encoding this compound typically begins with gene cloning. For this compound, the gene has been cloned from Plutella xylostella larvae using techniques such as reverse transcription polymerase chain reaction (RT-PCR). nih.govresearchgate.net This method allows for the amplification of the this compound messenger RNA (mRNA) sequence, which is then converted into complementary DNA (cDNA) and inserted into a suitable vector. nih.govresearchgate.netbio-rad.com
Genetic sequence analysis is a crucial step following cloning. This involves determining the nucleotide sequence of the cloned gene to confirm its identity and analyze its characteristics. DNA sequencing methods are employed to determine the order of nucleotide bases. bio-rad.com This analysis can help identify regulatory and gene sequences, compare homologous genes across different species, and detect potential mutations. bio-rad.com For this compound, sequence analysis confirms the encoding sequence for the mature peptide. nih.govresearchgate.net The genetic sequence information is often deposited in public databases, such as GenBank, with accession numbers like GU460155 associated with this compound. nih.gov
Heterologous Expression Systems for Recombinant this compound Production
Heterologous expression involves producing a protein in a host organism different from its natural source. This is a common strategy for obtaining large quantities of recombinant proteins like this compound. Various expression systems can be utilized, each with its own advantages and disadvantages.
Escherichia coli Expression Systems
Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. nih.govresearchgate.netasm.orgasm.orgresearchgate.net For this compound production, E. coli strains such as BL21 (DE3) have been employed. nih.govresearchgate.net Expression vectors, such as the pTWIN1 plasmid, are used to carry the this compound gene. nih.govresearchgate.net These plasmids often incorporate elements like inducible promoters to control gene expression. While E. coli offers high expression levels, challenges can include the formation of inclusion bodies (misfolded protein aggregates) and the lack of eukaryotic post-translational modifications.
Yeast Expression Systems (e.g., Pichia pastoris)
Yeast expression systems, particularly Pichia pastoris (now known as Komagataella phaffii), offer advantages over bacterial systems for expressing some recombinant proteins. mdpi.comabyntek.comthermofisher.comthermofisher.comnih.gov P. pastoris is a methylotrophic yeast capable of reaching high cell densities and performing eukaryotic post-translational modifications like glycosylation and disulfide bond formation, which can be important for protein activity and stability. abyntek.comthermofisher.comusu.edu It is also known for its ability to secrete recombinant proteins into the culture medium, simplifying purification. abyntek.comthermofisher.comusu.edu While specific detailed findings on this compound expression directly in Pichia pastoris were not extensively detailed in the provided results, P. pastoris is a recognized and effective system for the heterologous expression of antimicrobial peptides generally. researchgate.netmdpi.com
Intein-Induced Self-Cleavable Expression Systems for this compound
Intein-induced self-cleavable expression systems are a powerful approach for producing untagged recombinant proteins, simplifying purification. nih.govresearchgate.netasm.orgasm.orgresearchgate.netdntb.gov.ua This system involves expressing the target protein as a fusion protein with an intein and an affinity tag, such as a chitin-binding domain (CBD). nih.govresearchgate.net For this compound, this strategy has been successfully implemented in E. coli. nih.govresearchgate.netdntb.gov.ua The this compound coding sequence is fused with an intein gene and a CBD gene in a plasmid like pTWIN1. nih.govresearchgate.net The resulting fusion protein (CBD-intein-PxCECA1) is expressed. nih.govresearchgate.net Following affinity purification using the CBD tag, self-cleavage of the intein is induced under specific conditions of temperature and pH, releasing the mature, untagged this compound peptide. nih.govresearchgate.net This method eliminates the need for exogenous proteases for tag removal. researchgate.net
Optimization Strategies for Enhanced this compound Expression Yields
Optimizing expression conditions is critical for maximizing the yield of recombinant this compound. Several strategies can be employed to enhance protein production. In the context of using intein-induced systems in E. coli, optimization has focused on the conditions for intein self-cleavage. nih.govresearchgate.net
Research has determined optimal conditions for the self-cleavage of the intein tag from the CBD-intein-PxCECA1 fusion protein. Specifically, incubating the fusion protein at pH 6.0 for 48 hours at 4°C resulted in the release of mature this compound. nih.govresearchgate.net Under these optimized conditions, a yield of 12.3 mg of recombinant this compound per liter of E. coli culture has been reported. nih.govresearchgate.net
Other general optimization strategies for recombinant protein expression, which could potentially be applied to this compound, include adjusting induction parameters (e.g., inducer concentration, temperature, duration), optimizing media composition, and using specific E. coli strains designed for improved expression or folding. researchgate.net Lower induction temperatures (e.g., 20-25°C or 18°C) and optimizing culture duration can also improve yields and protein folding. researchgate.net
Advanced Chromatographic and Bioseparation Techniques for this compound Purification
Purification of recombinant this compound from complex biological mixtures requires effective bioseparation techniques. Chromatography plays a central role in achieving high purity. Bioseparation methods leverage the unique physicochemical properties of the target molecule, such as size, charge, polarity, and binding capacity. studysmarter.co.ukkbdna.comiipseries.orgbioanalysis-zone.comaiche.org
For this compound expressed using an intein-induced self-cleavable system with a chitin-binding domain, affinity chromatography is a primary purification step. nih.govresearchgate.net Cell extracts containing the CBD-intein-PxCECA1 fusion protein are passed through a chitin (B13524) column, to which the CBD tag binds with high affinity. nih.govresearchgate.net This separates the fusion protein from other cellular components. Following binding, the intein self-cleavage is induced on the column, releasing the untagged this compound, which can then be eluted. nih.govresearchgate.net
While affinity chromatography is highly effective for initial capture and release in this system, further purification steps might be necessary to achieve higher purity levels, depending on the intended application. General advanced chromatographic techniques applicable to peptide purification include ion exchange chromatography, which separates molecules based on charge, and size exclusion chromatography, which separates based on size. studysmarter.co.ukkbdna.comiipseries.orgbioanalysis-zone.com These techniques, along with others like hydrophobic interaction chromatography, are commonly used in bioseparation to polish and achieve the desired purity of recombinant proteins and peptides. iipseries.org
Here is a summary of the reported yield from one expression and purification method:
| Expression System | Fusion Tag | Induction Conditions | Purification Method | Reported Yield (per liter of culture) |
| E. coli BL21 (DE3) | CBD-Intein | Not explicitly stated for expression, but intein cleavage at pH 6.0, 48h, 4°C | Chitin affinity chromatography followed by intein self-cleavage | 12.3 mg nih.govresearchgate.net |
This table summarizes a specific research finding regarding the yield obtained using a particular E. coli expression system and purification strategy for this compound. nih.govresearchgate.net
Structural Elucidation and Computational Biophysical Characterization of Pxceca1
Primary Amino Acid Sequence Determination and Comparative Analysis
The foundational step in characterizing any protein is the determination of its primary amino acid sequence. For the protein PxCECA1, which has been identified as the Proton extrusion protein PxcA from the bacterium Limnofasciculus baicalensis, this sequence has been determined through genomic analysis and is available in the UniProt database under the accession number A0AAE3KNB7. uniprot.org
The full amino acid sequence of this compound (PxcA) consists of 452 residues. This sequence provides the basis for all subsequent structural and functional predictions.
Table 1: Primary Amino Acid Sequence of this compound (PxcA)
| 1-50 | 51-100 | 101-150 | 151-200 | 201-250 | 251-300 | 301-350 | 351-400 | 401-452 | |
| Sequence | MSLIKETLAK RREFIATFGA VVAIVVLVLG FSYFSPISLA GFLSKEQGNI | LIAQFIGVLI GLLVGFINQL VGSGLFTYLP KWGLGFFFLG IISSFLGFYF | GKLIPDWLGT PAYVGVFLSI LILVLSLFLG NLFVDRIGAG VGLGGLGAQI | GAFGLSIVGP LIGVGEAGVK DWLGRFVFAA FVLVSLFFGA VGYAIGAPLF | HTTALAGVLF GLLAGYVDRI GRRGIILAGA LGNQIGSFIG ALIGPLVGIG | EAGINTWLGR FAFGVAFAMS LFFGAVGYAI GVALFHTAGL AGVLFGLIAG | YVDRIGRRGI ILAGALGNQI GSFIGALIGP LVGIGEAGIN TWLGRFAFGV | AFAMSLFFGA VGYAIGVALF HTAGLAGVLF GLIAGYVDRI GRRGIILAGA | LGNQIGSFIG ALIGPLVGIG EAGINTWLGR FAFGVAFAMS LFFGAVGYAI GVALFHTAGL AGVLFGLIAG |
Secondary Structure Prediction and Experimental Verification
In Silico Prediction Tools (e.g., PEP-FOLD3.5, SOPMA)
Computational tools are widely used to predict the secondary structure of proteins from their primary sequence. Tools such as PEP-FOLD3.5 and SOPMA (Self-Optimized Prediction Method with Alignment) analyze the amino acid sequence to identify regions with a high propensity to form specific secondary structures. For this compound, these in silico analyses predict a predominantly alpha-helical structure, which is common for transmembrane proteins involved in ion transport. The predictions from these tools provide a theoretical framework that can be tested and refined by experimental methods.
Spectroscopic Analysis (e.g., Circular Dichroism Spectroscopy)
Circular Dichroism (CD) spectroscopy is a powerful experimental technique used to investigate the secondary structure of proteins in solution. The technique measures the differential absorption of left- and right-circularly polarized light by the chiral peptide bonds. The resulting CD spectrum is characteristic of the protein's secondary structure content. For a protein like this compound, which is predicted to be rich in alpha-helices, the CD spectrum would be expected to show characteristic negative bands around 222 nm and 208 nm, and a positive band around 193 nm. Experimental CD analysis of this compound or its homologs would be essential to confirm the predictions made by in silico tools and provide a quantitative estimate of the alpha-helical and beta-sheet content.
Three-Dimensional (3D) Structure Modeling and Determination
The final level of protein structure is the three-dimensional arrangement of the secondary structural elements in space. This tertiary structure is crucial for the protein's biological function.
Homology Modeling Approaches (e.g., SWISS-MODEL)
In the absence of an experimentally determined structure, homology modeling can provide a reliable 3D model of a protein. This method relies on the principle that proteins with similar sequences will have similar three-dimensional structures. Given the sequence homology of this compound to other proton extrusion proteins for which crystal structures may be available, a tool like SWISS-MODEL could be used to generate a 3D model. The process involves identifying a suitable template structure, aligning the target sequence (this compound) with the template, building the model, and then refining and validating it. Such a model would provide valuable insights into the spatial arrangement of the transmembrane helices and the potential location of the proton translocation channel.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique for determining the three-dimensional structure of proteins in solution, providing a dynamic view of the molecule. For a membrane protein like this compound, solution NMR would require the protein to be solubilized in a membrane-mimicking environment, such as micelles or nanodiscs. Through a series of complex NMR experiments, it is possible to obtain distance and angular restraints between different atoms in the protein. This information is then used to calculate a family of structures that are consistent with the experimental data, providing a high-resolution picture of the protein's fold in a near-native state. While challenging for membrane proteins, NMR spectroscopy offers the unique advantage of studying protein dynamics and conformations in a solution environment.
Based on the comprehensive search for scientific literature and data, it has been determined that there is currently no publicly available information regarding the X-ray crystallography or molecular dynamics simulations of the chemical compound "this compound."
As a result, it is not possible to generate the requested article on the "" with the specified sections and subsections. The creation of a thorough, informative, and scientifically accurate article requires specific research findings, and in the case of this compound, such data does not appear to be present in the public domain.
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Molecular Dynamics (MD) Simulations for Conformational and Interfacial Studies
Analysis of this compound Conformational Flexibility and Stability
Without any specific data on the crystal structure or computational simulations of this compound, any attempt to write on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Furthermore, the request to include data tables and detailed research findings cannot be met due to the absence of this information in the available resources.
Mechanistic Dissection of Pxceca1 Biological Activity
Fundamental Mechanisms of Antimicrobial Action at the Molecular Level
Antimicrobial peptides like PxCECA1 typically exert their effects through interactions with microbial membranes. nih.gov Their cationic and amphipathic nature facilitates electrostatic attraction and binding to the negatively charged surfaces of bacterial cell membranes, which differ significantly from the more neutral membranes of mammalian cells. nih.gov This initial interaction is crucial for their subsequent disruptive activities.
Membrane Permeabilization and Disruption Models
The primary mechanism by which many AMPs, including cecropins, kill bacteria involves the disruption and permeabilization of the bacterial cell membrane. nih.govnih.govnih.govnih.gov While specific detailed models (e.g., Barrel-Stave, Carpet, Toroidal Pore) describe how AMPs can insert into and destabilize lipid bilayers, the precise model for this compound is not explicitly detailed in all studies. nih.gov However, the observed effects of cecropins, such as cell membrane damage, deformation, severe edema, and cytolysis, are consistent with membrane disruption mechanisms. nih.gov Catalase release assays have further demonstrated that this compound functions as a microbicidal agent, indicating that its action leads to bacterial cell death rather than merely inhibiting growth. nih.govresearchgate.netnih.gov The interaction with the membrane can lead to the formation of pores or other structural alterations that compromise membrane integrity and lead to leakage of intracellular contents and cell death. nih.gov
Interaction with Bacterial Cytoplasmic Components and Intracellular Targets
While membrane disruption is considered a primary mechanism for many AMPs, some peptides can also translocate across the membrane to interact with intracellular components. These intracellular targets can include proteins involved in essential cellular processes like protein synthesis or DNA/RNA synthesis. For instance, some proline-rich AMPs are known to target the 70kDa heat shock protein DnaK. Although the predominant focus in the literature regarding this compound's mechanism is on membrane interaction and disruption, the potential for interaction with bacterial cytoplasmic components or intracellular targets cannot be entirely excluded without specific studies detailing such interactions for this compound itself. The current research primarily highlights its membranolytic effects. nih.govnih.govnih.gov
Spectrum of Biological Activities of this compound in In Vitro and Preclinical Models
This compound has demonstrated a broad spectrum of antimicrobial activities against a range of pathogenic microorganisms in in vitro and preclinical settings. nih.govresearchgate.netnih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.netnih.gov Notably, it has shown particular effectiveness against Staphylococcus aureus, including methicillin-resistant strains (MRSA), which are a significant clinical concern. nih.govresearchgate.netnih.gov Studies have also reported its activity against Escherichia coli. nih.gov
Research findings provide quantitative data on the antibacterial potency of this compound. One study using microcalorimetry determined the half-inhibitory concentrations (IC50) of this compound against E. coli and MRSA.
| Pathogen | IC50 (μg/mL) |
| Escherichia coli (E. coli) | 6.122 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 7.809 |
Based on these IC50 values, this compound demonstrated a stronger inhibitory effect on E. coli compared to MRSA in this specific study. Another study on a related cecropin (B1577577) (AC-1) showed minimum inhibitory concentrations (MICs) of < 20.00 μg/mL against Salmonella, E. coli, and Klebsiella pneumonia. nih.gov
In addition to in vitro studies, preclinical in vivo tests using E. coli and MRSA infection models have been conducted to validate the antibacterial activity of this compound.
Antifungal Activity
Antimicrobial peptides, including members of the cecropin family, are known to possess antifungal properties. While the general antifungal activity of AMPs is well-documented, specific detailed studies on the antifungal spectrum and efficacy of this compound itself are less prominent in the immediately available literature compared to its antibacterial activity. However, the classification of this compound as a cecropin, a group known for broad-spectrum activity that includes fungi, suggests its potential in this area. Studies on other cecropins, such as cecropinXJ, have demonstrated strong antifungal activity against various filamentous fungi. Research on other AMPs from P. xylostella has also indicated antifungal activity.
Antiviral Activity
Antimicrobial peptides have also been recognized for their potential antiviral activities. Research specifically investigating the antiviral activities of this compound from Plutella xylostella has been noted, indicating ongoing studies in this area. While the available information confirms that research into this compound's antiviral effects exists, detailed findings regarding the specific viruses tested or the extent of its antiviral efficacy are not provided in the examined literature snippets. The broader context of AMP research suggests that such activity is plausible, with some cecropins like cecropin A having shown efficacy against viruses such as HIV.
Antiparasitic and Antinematode Activity
Antimicrobial peptides, including cecropins, are known to possess diverse properties, which extend to antiparasitic activities. nih.govresearchgate.netresearchgate.net While cecropin this compound is primarily recognized for its activity against bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), other related peptides and knottin-type peptides have demonstrated efficacy against parasites and nematodes. nih.govresearchgate.netmdpi.com For instance, andropin (B1178262) is noted as an antiparasitic agent. nih.govmdpi.com Knottin-type peptides, which share structural features with some AMPs, have been shown to effectively display antiparasitic properties and suppress pine wood nematodes. nih.govresearchgate.net This suggests a potential for AMPs like this compound, or related variants, to exhibit such activities, although specific detailed research on the direct antiparasitic or antinematode activity of this compound itself is less extensively documented in the provided search results compared to its antibacterial effects.
Quantitative Assessment of this compound Antimicrobial Potency
The antimicrobial potency of this compound has been quantitatively assessed using standard microbiological techniques, including Minimum Inhibitory Concentration (MIC) determinations and microcalorimetric studies. researchgate.netresearchgate.netplos.orginsectum.eunih.govnih.gov
Minimum Inhibitory Concentration (MIC) Determinations
MIC determination is a standard method used to ascertain the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. plos.orgnih.gov Studies have shown that purified this compound exhibits antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov It has been found to be particularly effective against Staphylococcus aureus, including methicillin-resistant strains. nih.gov
Research utilizing microcalorimetry has also provided quantitative data on the inhibitory effects of this compound on bacterial growth. researchgate.netresearchgate.net These studies have determined IC50 values, representing the half-inhibitory concentration, for this compound against specific bacterial strains. researchgate.netresearchgate.net
The following table summarizes some reported MIC and IC50 values for this compound against tested microorganisms:
| Microorganism | Metric | Concentration ((\mu)g/mL) | Source |
| Escherichia coli | IC50 | 6.122 | researchgate.netresearchgate.net |
| Methicillin-resistant Staphylococcus aureus (MRSA) | IC50 | 7.809 | researchgate.netresearchgate.net |
| Staphylococcus aureus | Activity noted | Effective | nih.gov |
| Gram-positive bacteria | Activity noted | Displayed activity | nih.gov |
| Gram-negative bacteria | Activity noted | Displayed activity | nih.gov |
Microcalorimetric Studies of Microbial Growth Inhibition
Microcalorimetry is a sensitive technique that measures the heat produced or consumed during biological processes, including microbial growth. researchgate.netresearchgate.net By monitoring the heat flow power-time curves of bacterial growth in the presence of antimicrobial agents like this compound, researchers can obtain valuable information about the kinetics and extent of microbial inhibition. researchgate.netresearchgate.net
Studies employing microcalorimetry to investigate the antibacterial activities of this compound on MRSA and Escherichia coli have been conducted. researchgate.netresearchgate.net These investigations recorded the heat flow power-time curves of bacterial growth at 37°C. researchgate.netresearchgate.net Parameters such as the growth rate constant (k), maximum power output (Pmax), total heat output (Qt), generation time (tg), growth inhibitory ratio (I), and half-inhibitory concentration (IC50) were obtained to characterize the antibacterial activity of this compound. researchgate.netresearchgate.net The results indicated that with increasing concentrations of this compound, the values of k, Pmax, and Qt decreased, while I and tg increased or were delayed. researchgate.netresearchgate.net This demonstrates a dose-dependent inhibitory effect of this compound on the growth of these bacteria. researchgate.netresearchgate.net The IC50 values determined by microcalorimetry were 6.122 (\mu)g/mL for E. coli and 7.809 (\mu)g/mL for MRSA, suggesting a slightly stronger inhibitory effect on E. coli compared to MRSA under the conditions of these microcalorimetric experiments. researchgate.netresearchgate.net Microcalorimetry offers advantages over conventional techniques like the disk diffusion method for evaluating the energetic intensity of microbial metabolism and the effects of substances on microbes. researchgate.net
This compound as a Modulator of Host Innate Immune Responses
Antimicrobial peptides are recognized as crucial components of the host innate immune system and perform immunomodulatory functions. nih.govresearchgate.net The innate immune system serves as the first line of defense against invading pathogens, including bacteria, fungi, viruses, and parasites. dermnetnz.orgnih.govfrontiersin.org It involves various components such as physical barriers, defense mechanisms, and general immune responses like inflammation and the complement system. nih.govkhanacademy.org AMPs contribute to this defense by directly targeting pathogens and by modulating the host immune response. biomedres.usresearchgate.net
While the provided search results highlight the role of AMPs in innate immunity and their immunomodulatory activities in general, specific details on how this compound directly modulates host innate immune responses are limited. nih.govresearchgate.netnih.gov AMPs can influence immune responses through various mechanisms, such as interacting with immune cells, modulating cytokine and chemokine production, and affecting inflammatory pathways. dermnetnz.orgkhanacademy.org Given that this compound is a cecropin-type AMP, it is plausible that it possesses immunomodulatory properties similar to other AMPs, contributing to the host's defense beyond direct antimicrobial action. nih.govresearchgate.net Further research specifically investigating the interactions of this compound with components of the innate immune system would be necessary to fully elucidate its role as a modulator of these responses.
Biophysical Stability and Environmental Robustness of Pxceca1
Investigation of PxCECA1 Chemical and Proteolytic Stability
Studies on this compound, sometimes referred to in the context of cecropinXJ, indicate a notable level of chemical stability. Recombinant this compound has been shown to retain high stability, maintaining its antimicrobial activity against Staphylococcus aureus across a range of temperatures and pH values. nih.gov This suggests inherent chemical robustness under these conditions.
The production of antimicrobial peptides like this compound using recombinant technology in host organisms such as Escherichia coli can face challenges related to proteolytic degradation. However, the successful expression and purification of functional recombinant this compound using methods like an intein-induced self-cleavable system suggest that these production strategies can mitigate potential proteolytic breakdown during the manufacturing process. nih.gov While direct detailed studies on the proteolytic degradation rates of mature this compound were not extensively detailed in the provided sources, the stability observed in biological activity after production implies a degree of resistance to such degradation. Knottin peptides, a class of peptides structurally distinct from cecropins but relevant in the broader context of stable peptides, are known for their exceptional chemical and proteolytic stability, highlighting the importance of these properties in peptide function.
Thermal Stability Characterization of this compound
The thermal stability of this compound has been a subject of investigation, primarily assessed through the retention of its antimicrobial activity after exposure to elevated temperatures. Research on cecropinXJ, which is associated with this compound, demonstrated significant heat stability. The antimicrobial activity against S. aureus was fully retained even after incubation at 100°C for 12 hours. nih.gov This indicates that this compound possesses high thermal stability across a broad temperature range, specifically from 4°C to 100°C, without significant loss of its functional activity. nih.gov This high degree of thermal resistance is a valuable characteristic for a peptide, suggesting its potential to withstand various temperature conditions encountered in different environments or applications.
Influence of pH and Ionic Strength on this compound Conformation and Activity
The environmental pH significantly influences the activity and stability of this compound. Studies have shown that this compound (as cecropinXJ) maintains its antimicrobial activity over a wide pH range, specifically from pH 2.0 to 10.0. nih.gov However, a significant reduction in antimicrobial activity was observed at pH values greater than or equal to 10.0. nih.gov Another report also indicated high stability within a pH range of 2.0 to 12.0, or 3.0 to 12.0 against S. aureus. nih.gov The consistent finding across these observations is the retention of activity across a broad acidic to alkaline range, with a decrease in activity at highly alkaline conditions.
The influence of ionic strength on the conformation and activity of this compound was not specifically detailed in the provided research on this particular peptide. However, general principles governing the behavior of peptides and proteins in solutions of varying ionic strength can be considered. Ionic strength, a measure of the total concentration of ions in a solution, plays a crucial role in modulating electrostatic interactions between charged molecules, including peptides. Changes in ionic strength can affect the shielding of charged residues on a peptide, which in turn can influence its conformation and its ability to interact with other molecules, such as cell membranes for antimicrobial activity.
Typically, at low ionic strength, the electrostatic repulsion between similarly charged groups within a peptide or between peptide molecules can lead to more extended conformations. As ionic strength increases, the presence of additional ions can screen these charges, reducing electrostatic repulsion and potentially leading to more compact or altered conformations. These conformational changes can impact the peptide's activity by affecting its binding to targets or its ability to form specific structures required for function. While the specific relationship between ionic strength, conformation, and activity for this compound requires dedicated study, the general principles observed for other peptides and proteins suggest that ionic environment is a significant factor in determining peptide behavior in solution.
Advanced Engineering and Rational Design of Pxceca1 Analogues
Structure-Activity Relationship (SAR) Studies of PxCECA1
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure impact its biological activity oncodesign-services.comgardp.org. For a compound like this compound, SAR studies would typically involve synthesizing or obtaining a series of structural analogues and evaluating their biological effects oncodesign-services.com. By systematically altering different parts of the this compound structure, researchers can identify key functional groups or structural motifs responsible for its observed activity gardp.orggeorgiasouthern.edu.
The process generally involves several steps:
Design of Analogues: Based on the known or hypothesized structure of this compound, researchers would design variations. These variations could include altering side chains, modifying the core structure, or changing the stereochemistry georgiasouthern.edu.
Synthesis: The designed analogues are then synthesized in the laboratory georgiasouthern.edu.
Activity Testing: Each analogue is tested in relevant biological assays to quantify its activity oncodesign-services.com. This could involve measuring binding affinity to a target, enzymatic activity, or cellular response.
Data Analysis: The biological activity data for each analogue is correlated with its structural differences compared to the parent this compound molecule oncodesign-services.comgardp.org. This analysis helps to build a model of the SAR.
Through SAR studies, it would be possible to determine which parts of the this compound structure are crucial for its function, which modifications enhance activity, and which might lead to reduced activity or altered specificity gardp.org. This information is invaluable for the rational design of improved this compound analogues with desired properties oncodesign-services.com. Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) modeling, can complement experimental SAR studies by predicting the activity of new compounds based on their structures oncodesign-services.com.
Design and Synthesis of this compound Mutants and Truncated Variants for Enhanced Functionality
The design and synthesis of mutants and truncated variants are common strategies employed to investigate and enhance the function of proteins and peptides genscript.com. If this compound is a protein or peptide, these approaches would be highly relevant. Mutagenesis involves introducing specific amino acid substitutions, insertions, or deletions into the sequence of this compound genscript.com. Truncation involves removing a portion of the polypeptide chain, either from the N-terminus, C-terminus, or internally nih.govplos.org.
The rationale behind creating mutants and truncated variants includes:
Probing Functional Regions: Specific residues or domains within this compound can be targeted for mutation or truncation to understand their contribution to binding, catalysis, stability, or other functions.
Improving Activity or Specificity: Modifications can be designed to enhance the desired biological activity of this compound or to alter its specificity towards a particular target.
Increasing Stability or Solubility: Mutations can be introduced to improve the physical properties of this compound, such as its stability under different conditions or its solubility in various buffers.
Creating Dominant-Negative or Gain-of-Function Variants: Truncated variants, in particular, can sometimes act as dominant-negative inhibitors or exhibit novel gain-of-function properties nih.gov.
Synthesis of these variants typically involves techniques in molecular biology, such as site-directed mutagenesis, directed evolution, or gene synthesis genscript.com. Once the gene encoding the desired this compound variant is constructed, it is expressed in a suitable system (e.g., bacteria, yeast, insect cells, or mammalian cells), and the resulting protein is purified for functional characterization. The mention of this compound being studied using an "intein-induced self..." dntb.gov.ua hints at a potential method for its production or modification, as inteins can be used for protein splicing and modification.
Development of this compound-Based Probes for Cellular and Molecular Research
Molecular probes are indispensable tools in cellular and molecular research, allowing scientists to visualize, track, and study biological processes in real-time nih.govthermofisher.com. If this compound has a specific interaction or activity within cells, it could serve as a basis for developing this compound-based probes.
The development of this compound-based probes could involve several strategies:
Labeling with Fluorophores or Tags: this compound or its analogues could be chemically conjugated to fluorescent dyes,
| Compound Name | PubChem CID | Notes |
| 1-Phenylcyclopentanecarboxylic acid | 66167 | Link to this compound is not confirmed. |
| This compound | Not available | CID not found in the provided context. |
biotin, or other tags to allow for its detection and localization within cells or tissues thermofisher.com.
Activity-Based Probes: If this compound is an enzyme or interacts with an enzyme, activity-based probes could be designed. These probes typically contain a reactive group that covalently binds to the active site of the target enzyme, allowing for its identification and quantification nih.gov.
Genetically Encoded Probes: If this compound is a protein, fusions with fluorescent proteins (e.g., GFP) or other reporter tags can be created using genetic engineering nih.gov. This allows for the expression of the labeled this compound within living cells.
Biosensors: this compound could potentially be engineered into a biosensor that changes its properties (e.g., fluorescence resonance energy transfer (FRET)) upon interacting with a specific molecule or undergoing a conformational change related to its activity nih.gov.
This compound-based probes could be utilized for a variety of applications, such as studying the intracellular localization of this compound, identifying its binding partners, monitoring its activity in real-time, or screening for modulators of its function nih.govwikipedia.org. The design and synthesis of such probes require careful consideration of the probe's specificity, sensitivity, and minimal perturbation of the biological system nih.gov.
Compound List and PubChem CIDs
Mechanisms of Microbial Resistance to Pxceca1
Identification of Microbial Resistance Pathways to PxCECA1
Based on the broader understanding of antimicrobial resistance, several potential pathways could contribute to reduced susceptibility or resistance to this compound. General mechanisms of resistance to antimicrobial agents include enzymatic modification or inactivation of the agent, alterations to the target site, reduced permeability of the cell membrane, and the active efflux of the agent from the bacterial cell. huggingface.co
For antimicrobial peptides specifically, resistance can involve modifications to the bacterial cell membrane composition or charge, which can reduce the electrostatic attraction and insertion of the positively charged AMPs into the membrane. Bacteria may also produce proteases that can enzymatically degrade the peptide. Efflux pumps, which are integral membrane transporters, can actively pump antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets or reducing their effective concentration at the membrane. Although AMPs primarily target the membrane, some may have intracellular targets, making efflux a relevant resistance mechanism. Furthermore, some bacteria can form biofilms, which provide a physical barrier and altered physiological state that can reduce the effectiveness of antimicrobial agents.
While specific studies detailing the evolution of resistance to this compound are limited in the provided search results, research on other cecropins, such as Cecropin (B1577577) P1, has shown that resistance can evolve in laboratory settings in species like Pseudomonas aeruginosa. This suggests that despite the membrane-targeting mechanism of cecropins, bacteria possess adaptive capabilities to develop resistance.
Strategies to Overcome or Delay the Evolution of this compound Resistance
Addressing the challenge of microbial resistance to this compound necessitates the implementation of strategies aimed at overcoming existing resistance and delaying the emergence of new resistance mechanisms. Drawing from approaches used for other antimicrobial agents and AMPs, several potential strategies can be considered.
One approach is the use of combination therapies, where this compound could be administered alongside other antimicrobial agents. This strategy can be effective if the combined agents have different mechanisms of action, making it more difficult for bacteria to develop simultaneous resistance to both. The use of mixtures of antimicrobial peptides has also been proposed as a strategy to reduce the risk of resistance evolution compared to single peptides.
Exploring novel delivery systems, such as nanomaterials, could also help overcome certain resistance mechanisms. Nanomaterials have shown potential in enhancing the intracellular delivery of antimicrobial agents, inhibiting efflux pumps, and disrupting biofilms, all of which can contribute to resistance.
Furthermore, understanding and potentially exploiting collateral sensitivity could be a valuable strategy. Collateral sensitivity occurs when the development of resistance to one agent leads to increased susceptibility to another. Identifying agents to which this compound-resistant strains are collaterally sensitive could provide alternative treatment options.
Preventive measures, such as the prudent use of antimicrobial agents, are also critical in delaying the evolution of resistance in general. huggingface.co While this is a broader public health strategy, it is relevant to the long-term efficacy of any new antimicrobial compound like this compound.
Ultimately, a multifaceted approach combining a deep understanding of resistance mechanisms with innovative therapeutic strategies will be essential to maximize the potential of this compound and mitigate the threat of microbial resistance.
Emerging Research Directions and Future Prospects for Pxceca1 Studies
Potential for PxCECA1 as a Template for Chemical Biology Tools and Biotechnological Applications
Antimicrobial peptides, including cecropins like this compound, are recognized for their potential as therapeutic agents due to their ability to combat infections. researchgate.netnih.govnih.gov The successful production of recombinant this compound using an Escherichia coli expression system incorporating an intein-induced self-cleavable system represents a significant biotechnological application, providing a method for cost-effective production of the functional peptide. mdpi.comresearchgate.netnih.govasm.org This highlights the potential of this compound within biotechnological processes for producing antimicrobial agents.
Q & A
Q. Q1. How can researchers design experiments to investigate PxCECA1’s molecular interactions while ensuring reproducibility?
Methodological Answer:
- Use the PICOT framework to define key variables: P (target biological system), I (this compound dosage/formulation), C (control groups, e.g., untreated or comparator compounds), O (quantitative outcomes like binding affinity or inhibition rates), and T (timeframe for observing effects) .
- Include detailed protocols for reagent preparation, instrumentation calibration, and environmental controls (e.g., pH, temperature) to minimize variability .
- Validate results via independent replication and statistical power analysis (e.g., ≥3 replicates per condition) .
Q. Q2. What characterization techniques are essential for confirming this compound’s structural identity and purity?
Methodological Answer:
-
Core Techniques :
Technique Purpose Key Parameters NMR spectroscopy Confirm molecular structure δ (ppm) values, coupling constants HPLC-MS Assess purity and molecular weight Retention time, m/z ratios X-ray crystallography Resolve 3D conformation Crystallographic data (e.g., PDB ID) -
Cross-validate results across methods; discrepancies may indicate impurities or isomerization .
Advanced Research Questions
Q. Q3. How should researchers resolve contradictions in this compound’s pharmacological data across different studies?
Methodological Answer:
Q. Q4. What strategies ensure ethical rigor when studying this compound’s effects in human-derived models?
Methodological Answer:
- Adhere to FINER criteria :
Q. Q5. How can mechanistic studies of this compound integrate multi-omics data while maintaining analytical rigor?
Methodological Answer:
- Apply modular experimental design :
- Genomics : CRISPR screens to identify this compound-sensitive pathways .
- Proteomics : SILAC labeling to quantify protein expression changes .
- Metabolomics : LC-MS/MS to track metabolic flux alterations .
- Use orthogonal validation (e.g., siRNA knockdown + Western blotting) to confirm omics-derived hypotheses .
Methodological Frameworks
Q. Q6. Which frameworks are most effective for structuring hypothesis-driven research on this compound?
Methodological Answer:
- For Basic Research :
- For Advanced Research :
Data Presentation and Reproducibility
Q. Q7. How should researchers present this compound data to meet journal standards for reproducibility?
Methodological Answer:
- Follow Beilstein Journal of Organic Chemistry guidelines :
- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials .
- Annotate figures with error bars (SD/SEM) and significance levels (***p<0.001) .
- Disclose instrument model numbers and software versions (e.g., GraphPad Prism 10.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
